molecular formula C11H18N4O3S B2593869 N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide CAS No. 1203240-35-0

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide

Cat. No. B2593869
CAS RN: 1203240-35-0
M. Wt: 286.35
InChI Key: ZGYBHAUSLQSYTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This compound was then used to obtain a series of new derivatives .


Molecular Structure Analysis

The molecular structure of “N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)methanesulfonamide” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This compound was then used to obtain a series of new derivatives, including those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment .

Scientific Research Applications

Plant Growth Stimulation

This compound has been found to have a pronounced plant growth stimulating effect . In a study, derivatives of this compound showed a significant increase in plant growth, with effects ranging from 65–87% relative to heteroauxin . This suggests potential agricultural applications where it could be used to enhance crop yields.

Antagonistic Activity on Vanilloid Receptor 1

Derivatives of pyrrolidin-1-yl pyrimidine, a core structure in this compound, act as antagonists of the vanilloid receptor 1 . This receptor is involved in pain perception, and thus, compounds targeting it could be developed into new analgesics .

Modulation of Insulin-like Growth Factor 1 Receptor

These compounds also modulate the insulin-like growth factor 1 receptor . This receptor plays a crucial role in growth and development, and its modulation could lead to treatments for growth disorders or cancers .

Enzyme Inhibition

A wide range of enzymes can be inhibited by derivatives of this compound, including phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . This suggests potential therapeutic applications in various diseases where these enzymes are implicated.

Antioxidative Properties

The antioxidative properties of these compounds have been described, which could be beneficial in preventing oxidative stress-related diseases or in preserving food products .

Antibacterial Activity

Lastly, the antibacterial properties of these compounds have been noted. This opens up possibilities for their use in developing new antibiotics or antiseptics, especially in a time when antibiotic resistance is a growing concern .

properties

IUPAC Name

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c1-19(16,17)14-4-7-18-11-8-10(12-9-13-11)15-5-2-3-6-15/h8-9,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYBHAUSLQSYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCOC1=NC=NC(=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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